2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
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Overview
Description
“2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 5-fluoro-1H-pyrrolo[2,3-b]pyridine . This compound has been recognized as a promising target for the treatment of influenza .
Molecular Structure Analysis
The molecular structure of this compound is derived from the 5-fluoro-1H-pyrrolo[2,3-b]pyridine skeleton . The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C7H5FN2O and a molecular weight of 152.13 . Other properties such as density, boiling point, vapor pressure, and flash point are not available in the current literature.Scientific Research Applications
Fluorination of Pyrrole Ring
Research conducted by Troegel and Lindel (2012) demonstrated the fluorination of the pyrrole ring under microwave conditions. This process, including the synthesis of dihydrofluorohymenidin and subsequent dehydrogenation to fluorohymenidin, highlights the potential of fluorinated pyrrole compounds in chemical synthesis and drug development (Troegel & Lindel, 2012).
Synthesis of Pharmaceutical Intermediates
Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate involving a compound structurally related to 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine. This research indicates the importance of such compounds in the synthesis of complex pharmaceuticals (Wang et al., 2006).
Preparation of Fluoroionophores
Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, which included a study of their interaction with metal cations. These fluoroionophores demonstrate the potential for application in metal recognition and sensing technologies (Hong et al., 2012).
DNA Binding and Nuclease Activity
Research by Kumar et al. (2012) on Cu(II) complexes involving pyrrole-related compounds showed significant DNA binding propensity and nuclease activity. This suggests potential applications in genetic studies and therapeutic development (Kumar et al., 2012).
Supramolecular Polymer Formation
Gale et al. (2002) synthesized compounds with pyrrole groups that form polyanionic chains through an unusual hydrogen-bonding array. This work indicates the role of fluorinated pyrroles in creating novel supramolecular structures (Gale et al., 2002).
Stereoselective Synthesis
Lall et al. (2012) conducted research on the stereoselective synthesis of related compounds, crucial in the development of specific pharmaceutical agents (Lall et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with a 1h-pyrrolo[2,3-b]pyridine structure have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfr signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Similar compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .
Properties
IUPAC Name |
2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.2ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;;/h3-5H,1-2,11H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPLWPACPOPIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-34-0 |
Source
|
Record name | 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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